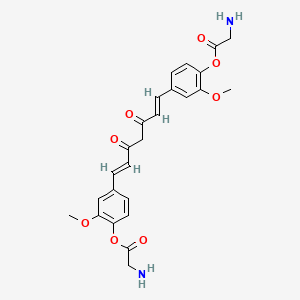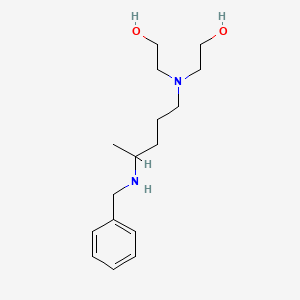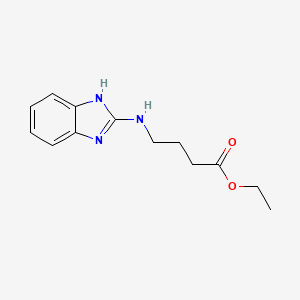
n-Hexadecyl-d33-trimethylammonium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Hexadecyl-d33-trimethylammonium Chloride is a stable isotope-labeled compound with the molecular formula C19H9D33ClN and a molecular weight of 353.2. This compound is a quaternary ammonium salt, which is commonly used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexadecyl-d33-trimethylammonium Chloride typically involves the reaction of hexadecylamine with methyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity.
化学反応の分析
Types of Reactions
n-Hexadecyl-d33-trimethylammonium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as hydroxide ions or other halide ions, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quaternary ammonium compounds, while reduction may produce reduced ammonium species. Substitution reactions result in the formation of new quaternary ammonium salts with different anions.
科学的研究の応用
n-Hexadecyl-d33-trimethylammonium Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its ability to interact with biological membranes.
Medicine: It is used in drug delivery systems and as an antimicrobial agent.
Industry: The compound is utilized in the formulation of personal care products, detergents, and disinfectants.
作用機序
The mechanism of action of n-Hexadecyl-d33-trimethylammonium Chloride involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects, making it useful in various medical and industrial applications.
類似化合物との比較
n-Hexadecyl-d33-trimethylammonium Chloride can be compared with other similar compounds, such as:
Cetyltrimethylammonium Chloride: Similar in structure but without deuterium labeling.
Palmityltrimethylammonium Chloride: Another quaternary ammonium salt with a similar alkyl chain length.
Cetrimonium Chloride: Commonly used in personal care products and has similar surfactant properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications that require stable isotope-labeled compounds.
特性
分子式 |
C19H42ClN |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;chloride |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
InChIキー |
WOWHHFRSBJGXCM-SPUUSHFZSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Cl-] |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)



![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)

![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)

